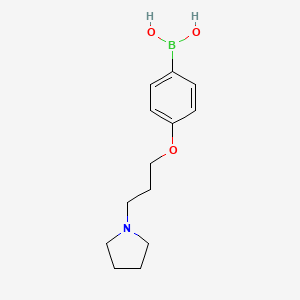

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid

Beschreibung

Chemical Structure: 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS: 1003028-33-8) is a boronic acid derivative featuring a pyrrolidine ring linked via a 3-carbon propoxy chain to a phenylboronic acid moiety. Its molecular formula is C₁₃H₂₀BNO₃, with a molecular weight of 249.11 g/mol .

Applications: Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The pyrrolidine group enhances solubility in polar solvents and may modulate electronic effects on the boronic acid, influencing reactivity .

Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include using personal protective equipment (PPE) and avoiding inhalation or ingestion .

Eigenschaften

IUPAC Name |

[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBHFUIQLYSYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid typically involves the following steps:

Formation of the Propoxy Linker: The initial step involves the reaction of 4-hydroxyphenylboronic acid with 3-bromopropylamine to form the propoxy linker. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Introduction of the Pyrrolidine Moiety: The next step involves the nucleophilic substitution of the bromine atom with pyrrolidine. This reaction is typically conducted in the presence of a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium carbonate, potassium phosphate.

Solvents: Dimethylformamide, tetrahydrofuran, ethanol, water.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Pyrrolidines: Formed via nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing biomolecules for biological studies.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for boron-containing pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. Additionally, the compound’s ability to participate in cross-coupling reactions allows it to modify and functionalize other molecules, thereby influencing their biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Phenylboronic Acid Core

The table below compares key structural and physicochemical properties of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid with similar compounds:

Biologische Aktivität

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and case studies.

The compound exhibits significant biochemical properties, influencing various cellular functions. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect on Activity |

|---|---|

| CYP1A2 | Inhibition observed |

| CYP2D6 | Modulation of activity |

| CYP3A4 | Variable effects |

Cellular Effects

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid influences several cellular processes, including cell signaling pathways and gene expression. Its agonistic effect on GABA receptors has been highlighted, leading to hyperpolarization of nerve endings and potential therapeutic applications in neurological disorders.

Table 2: Cellular Effects of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid

| Cellular Process | Observed Effect |

|---|---|

| GABA Receptor Activity | Agonistic effect leading to hyperpolarization |

| Gene Expression | Modulation observed |

| Cellular Metabolism | Altered enzyme activity |

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding affinity for specific receptors. The interaction with GABA receptors results in downstream effects that can alter neurotransmission and cellular excitability.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly based on dosage and exposure duration. Lower doses may exhibit beneficial therapeutic effects, while higher doses could lead to adverse outcomes such as neurotoxicity.

Table 3: Dosage Effects in Animal Models

| Dosage Range (mg/kg) | Therapeutic Effects | Toxicity Observed |

|---|---|---|

| 0.1 - 1 | Neurotransmitter modulation | None |

| 10 - 50 | Enhanced GABAergic activity | Neurotoxicity observed |

Metabolic Pathways

4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacological profile of the compound.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters. Its localization within cells can significantly influence its biological effects.

Table 4: Subcellular Localization Patterns

| Organelle | Localization Observed |

|---|---|

| Plasma Membrane | High concentration |

| Mitochondria | Moderate presence |

| Nucleus | Minimal localization |

Case Studies and Research Findings

Recent studies have demonstrated the potential applications of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid in cancer therapy and imaging. For instance, a study on pyrrolidin-2-yl-boronic acid-based PET tracers showed enhanced tumor uptake, indicating promising applications in cancer diagnostics and treatment strategies . Furthermore, research into phenylboronic acid derivatives has revealed their potency as inhibitors in cancer cell migration and proliferation, suggesting that similar mechanisms may apply to this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Start with a Suzuki-Miyaura coupling between a pre-functionalized aryl halide (e.g., 4-bromophenol derivative) and a pyrrolidine-containing propoxy precursor. Use palladium catalysts (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., THF/DMF) under inert conditions .

- Step 2 : Protect the boronic acid group during synthesis using pinacol ester protection to prevent undesired side reactions. Deprotection can be achieved via mild acidic hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) and temperature (60–80°C) to enhance yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The pyrrolidine moiety’s protons (δ 1.5–3.0 ppm) and boronic acid protons (broad ~δ 7–8 ppm) require careful integration .

- FT-IR : Confirm boronic acid presence via B-O stretching (1340–1310 cm⁻¹) and O-H bending (3200–3600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under argon at –20°C in amber vials to prevent oxidation and moisture absorption. Use desiccants (e.g., silica gel) in storage containers .

- For short-term use, refrigerate at 2–8°C in anhydrous DMSO or THF solutions (≤10 mM) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform geometry optimization using DFT/B3LYP/6-311++G(d,p) to model the electron density distribution. Focus on the boronic acid group’s electrophilicity and the pyrrolidine-propoxy chain’s steric effects .

- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Lower LUMO energy in the boronic acid correlates with higher Suzuki-Miyaura reactivity .

- Validation : Compare computed ¹¹B NMR chemical shifts with experimental data to refine the model .

Q. How can researchers resolve contradictions in NMR data when characterizing boronic acid derivatives?

- Methodological Answer :

- Variable Temperature NMR : Use VT-NMR (e.g., 25–80°C) to observe dynamic equilibria (e.g., boronic acid ↔ boroxine). Broad peaks at room temperature may sharpen at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish pyrrolidine CH₂ groups from propoxy chain protons .

Q. What strategies mitigate undesired side reactions during functionalization of the pyrrolidine moiety?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butyloxycarbonyl) to prevent alkylation/oxidation during boronic acid synthesis. Deprotect with TFA post-reaction .

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the boronic acid while minimizing pyrrolidine protonation, which could alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.